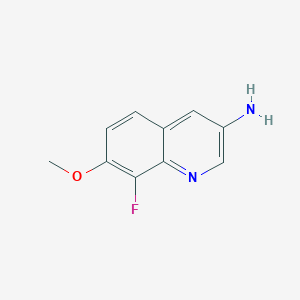

8-Fluoro-7-methoxyquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

8-fluoro-7-methoxyquinolin-3-amine |

InChI |

InChI=1S/C10H9FN2O/c1-14-8-3-2-6-4-7(12)5-13-10(6)9(8)11/h2-5H,12H2,1H3 |

InChI Key |

JYDRGWIUHLGYTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=C(C=C2C=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 7 Methoxyquinolin 3 Amine and Its Analogs

General Synthetic Strategies for Substituted Quinolines

Several classical and modern synthetic reactions provide access to the quinoline (B57606) core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Gould-Jacobs Synthesis and Derivatives

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. mdpi.comwikipedia.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This initial step forms an anilidomethylenemalonic ester. Subsequent thermal cyclization, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.com Despite the often harsh conditions required for cyclization, this method has been widely used and adapted. For example, it has been employed in the synthesis of substituted 4-hydroxyquinolines, which are valuable intermediates for further chemical transformations. nih.gov Microwave irradiation has also been explored as an alternative to conventional heating to promote the reaction. wikipedia.org

Table 1: Key Features of the Gould-Jacobs Synthesis

| Feature | Description |

| Reactants | Aniline (or derivative) and an alkoxymethylenemalonic ester (or similar). wikipedia.org |

| Key Intermediate | Anilidomethylenemalonic ester. wikipedia.org |

| Primary Product | 4-Hydroxy-3-carboalkoxyquinoline. mdpi.com |

| Final Product (after hydrolysis and decarboxylation) | 4-Hydroxyquinoline. wikipedia.org |

| Controlling Factors | Steric and electronic effects of substituents. mdpi.com |

Skraup Synthesis and its Variants

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.org In its classic form, it involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline. pharmaguideline.com

The reaction is notoriously vigorous, but modifications, such as the use of ferrous sulfate, can help to control its exothermicity. wikipedia.org Arsenic acid can be used as an alternative and less violent oxidizing agent than nitrobenzene. wikipedia.org The Skraup synthesis is particularly useful for producing quinolines that are unsubstituted in the hetero ring, with the substituents on the final product being those that were originally present on the aniline starting material. organicreactions.org

A variation of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.org

Table 2: Comparison of Skraup Synthesis Variants

| Synthesis | Key Reagents | Typical Product |

| Classic Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene). organicreactions.org | Quinoline (substituents from aniline). |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst. iipseries.org | Substituted quinolines. |

Friedländer Annulation and Combes Quinoline Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.org The reaction is typically catalyzed by an acid or a base. wikipedia.org The mechanism can proceed through an initial aldol (B89426) addition followed by cyclization and dehydration, or through the formation of a Schiff base followed by an aldol-type reaction and subsequent elimination. wikipedia.org

A variety of catalysts have been employed to improve the efficiency and selectivity of the Friedländer reaction, including Lewis acids like indium(III) triflate and silica-supported phosphorus pentoxide. rsc.orgijcce.ac.ir This method is particularly valuable for the synthesis of poly-substituted quinolines. ijcce.ac.ir

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate. wikipedia.org Subsequent acid-catalyzed ring closure of this intermediate leads to the final quinoline product. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org For instance, the use of methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used, whereas chloro- or fluoroanilines lead to the corresponding 4-CF₃ regioisomer as the major product. wikipedia.org

Palladium-Catalyzed Cyclization and Other Coupling Reactions

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of quinoline rings. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov

One approach involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen to produce 2,3-disubstituted quinolines. acs.org Another strategy utilizes a palladium-catalyzed cascade reaction involving the insertion of an isocyanide, C(sp²)-H functionalization, and a [4+1] cyclization to efficiently synthesize quinoline derivatives. rsc.orgrsc.org This method is notable for its ability to construct the quinoline ring in a single step from readily available starting materials. rsc.org

Palladium catalysis is also crucial in preparing precursors for quinolone synthesis. For example, the Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by acid-catalyzed cyclization, yields quinolin-2(1H)-ones. nih.gov Similarly, the Sonogashira coupling of ethyl N-(2-ethynyl)malonanilide with various halides, followed by base-induced intramolecular cyclization, provides a route to 3,4-disubstituted quinolin-2(1H)-ones. nih.gov

Directed Synthesis of 8-Fluoro-7-methoxyquinolin-3-amine

The synthesis of the specific target molecule, this compound, requires careful consideration of how to introduce the fluoro, methoxy (B1213986), and amino groups at the desired positions.

Introduction of the Fluoro Substituent into the Quinoline Ring

The introduction of a fluorine atom into a quinoline ring can significantly alter the molecule's properties and is a key step in the synthesis of many bioactive compounds, including fluoroquinolone antibiotics. google.comwikipedia.org

One strategy for synthesizing fluorinated quinolines is to start with a fluorinated precursor. For example, a fluorinated aniline can be used as a starting material in classical quinoline syntheses like the Combes or Gould-Jacobs reactions. wikipedia.orgmdpi.com In a reported synthesis, 2-fluoroaniline (B146934) was reacted with ethyl 2-methylacetoacetate (B1246266) to produce an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate, which was then further functionalized. mdpi.com

Direct C-H fluorination of the quinoline ring is another modern approach. A recently developed method allows for the nucleophilic fluorination of quinolines through a concerted F⁻-e⁻-H⁺ transfer, avoiding the formation of unstable Meisenheimer intermediates. acs.org This technique has been shown to be applicable to a range of quinoline derivatives, allowing for the introduction of fluorine in the presence of various functional groups. acs.org

For the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related heterocyclic system, a directed ortho-lithiation reaction has been successfully employed. nih.gov This strategy could potentially be adapted for the synthesis of 8-fluoroquinolines.

The development of second-generation quinolone antibiotics was marked by the introduction of a fluorine atom at the C-6 position, which significantly enhanced their antibacterial activity. wikipedia.org While the target molecule has the fluorine at the 8-position, the principles of introducing fluorine into the quinoline core remain relevant.

Selective Incorporation of the Methoxy Group

The precise installation of the methoxy group at the C7 position of the 8-fluoroquinoline (B1294397) core is a critical step in the synthesis of the target compound and its analogs. Several synthetic strategies can be envisioned for this purpose, primarily revolving around the choice of a suitably substituted aniline precursor for classical quinoline syntheses.

One potential pathway involves the use of 2-fluoro-3-methoxyaniline (B155075) or 3-fluoro-2-methoxyaniline as the starting aniline derivative. These commercially available reagents can be subjected to established quinoline-forming reactions, such as the Combes synthesis or the Skraup reaction, to construct the bicyclic quinoline system with the desired fluorine and methoxy substitution pattern.

For instance, the Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org The use of a substituted aniline like 2-fluoro-3-methoxyaniline would be expected to yield the corresponding substituted quinoline. wikipedia.org

Similarly, the Skraup synthesis , which utilizes glycerol, an oxidizing agent, and a strong acid to convert an aniline to a quinoline, could be employed. nih.govresearchgate.net Modifications to the classical Skraup reaction have been developed to improve yields and control regioselectivity. nih.gov

Another approach involves the synthesis of a pre-functionalized quinoline core. For example, a related compound, 3-fluoro-6-methoxyquinoline, has been synthesized in a two-step process starting from p-anisidine (B42471) and 2-fluoromalonic acid. researchgate.net This methodology, which proceeds via a 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) intermediate, could potentially be adapted to synthesize the 8-fluoro-7-methoxy isomer by starting with the appropriate aniline. researchgate.net

Furthermore, methods for the direct C-H methoxylation of quinoline rings have been reported. For example, copper-catalyzed C6-H methoxylation of 8-aminoquinolines using methanol (B129727) has been demonstrated, suggesting the possibility of direct functionalization of a pre-formed 8-fluoroquinoline scaffold. researchgate.net

The table below summarizes potential aniline precursors for the synthesis of the 8-fluoro-7-methoxyquinoline (B11913681) core.

| Starting Material | Potential Synthetic Route | Resulting Core |

| 2-Fluoro-3-methoxyaniline | Combes or Skraup Synthesis | 8-Fluoro-7-methoxyquinoline |

| 3-Fluoro-2-methoxyaniline | Combes or Skraup Synthesis | 7-Fluoro-8-methoxyquinoline |

| p-Anisidine & 2-Fluoromalonic Acid | Tandem Chlorination-Cyclization | Potentially adaptable for 8-Fluoro-7-methoxyquinoline |

Functionalization at the C3 Amino Position

The amino group at the C3 position of the quinoline ring serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of a vast library of analogs. The reactivity of the 3-aminoquinoline (B160951) moiety has been explored in various contexts, including its use as a derivatizing reagent and in the construction of more complex molecular architectures. sigmaaldrich.comsigmaaldrich.comnih.gov

One common strategy for functionalizing the C3 amino group is through acylation reactions . This involves reacting the 3-aminoquinoline with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This approach has been utilized in the synthesis of various quinoline derivatives, including those with linked amino acid moieties. mdpi.com

Another important functionalization is alkylation , which can be achieved by reacting the amino group with alkyl halides or other electrophilic alkylating agents. This allows for the introduction of various alkyl or substituted alkyl chains at the C3 amino position.

Furthermore, the C3 amino group can participate in reductive amination reactions with aldehydes or ketones, providing access to N-alkylated or N-arylated derivatives. The formation of Schiff bases followed by reduction is a common method to achieve this transformation.

The development of catalytic methods has also expanded the possibilities for C3 functionalization. For instance, palladium-catalyzed C-N coupling reactions have been employed for the synthesis of 3-(N-substituted)-aminoquinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones, showcasing a versatile route to a range of N-functionalized quinoline derivatives. google.com Additionally, iridium-catalyzed interrupted transfer hydrogenation has been used for the reductive C3 functionalization of quinolinium salts, offering a unique approach to introduce new C-C bonds at this position. mdpi.com

The table below provides examples of functionalization reactions at the C3 amino position of quinolines.

| Reaction Type | Reagents | Resulting Functionality |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones | N-Substituted Amines |

| Pd-catalyzed C-N Coupling | Aryl/Alkyl Halides | N-Aryl/Alkyl Amines |

| Iridium-catalyzed Reductive Functionalization | Aldehydes, Ketones | C3-Alkylated Tetrahydroquinolines |

Approaches for Structural Diversification and Analog Preparation

The versatility of the quinoline scaffold allows for extensive structural modifications to explore structure-activity relationships and develop novel therapeutic agents. These modifications can be broadly categorized into alterations of the quinoline core itself, derivatization of the existing amino functionality, and the synthesis of hybrid molecules.

Modifications on the Quinoline Core

Classical quinoline syntheses provide a powerful platform for introducing diversity into the quinoline core by varying the aniline and carbonyl components. nih.gov

Combes Synthesis : This reaction, involving the condensation of an aniline with a β-diketone, allows for the synthesis of 2,4-disubstituted quinolines. wikipedia.orgnih.gov The choice of different anilines and β-diketones can lead to a wide array of analogs with varying substitution patterns on both the benzenoid and pyridinoid rings of the quinoline system. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic nature of the substituents on the starting materials. wikipedia.org

Skraup Synthesis : The Skraup reaction, which uses an aniline and glycerol (or an α,β-unsaturated aldehyde or ketone), is a classic method for preparing quinolines. nih.govnih.gov By using substituted anilines, a variety of quinoline derivatives can be accessed. While the original Skraup reaction can be harsh, modifications have been developed to improve its scope and applicability. nih.gov

Beyond these classical methods, modern synthetic techniques have further expanded the toolbox for quinoline core modification. For instance, palladium-catalyzed oxidative annulation of acrylamides with strained arynes has been developed for the synthesis of quinolones. nih.gov Ruthenium-catalyzed cyclization of anilides with propiolates or acrylates also provides an efficient route to 2-quinolones, which can be further functionalized. nih.gov

The following table summarizes key reactions for quinoline core modification.

| Synthetic Method | Key Reactants | Typical Substitution Pattern |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |

| Skraup Synthesis | Aniline, Glycerol/α,β-Unsaturated Carbonyl | Variably substituted Quinolines |

| Palladium-catalyzed Annulation | Acrylamide, Aryne | Quinolones |

| Ruthenium-catalyzed Cyclization | Anilide, Propiolate/Acrylate | 2-Quinolones |

Derivatization of the Amino Functionality

The primary amino group at the C3 position is a key site for introducing structural diversity. A variety of derivatization strategies can be employed to modify the physicochemical properties and biological activity of the parent molecule.

Amide and Sulfonamide Formation : The amino group can be readily acylated with carboxylic acid derivatives or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. This allows for the introduction of a wide range of substituents, including those derived from other bioactive molecules or amino acids. mdpi.comresearchgate.net

Urea (B33335) and Thiourea (B124793) Formation : Reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can participate in hydrogen bonding interactions and have been incorporated into various bioactive compounds.

Derivatizing Reagents : The amino group can also be reacted with specific derivatizing reagents to introduce reporter groups or alter the molecule's properties for analytical purposes. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a known derivatizing agent for amino acids. nih.gov

The following table illustrates common derivatization reactions of the amino functionality.

| Derivatization Reaction | Reagent Type | Resulting Functional Group |

| Acylation | Carboxylic Acid Derivative | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Synthesis of Hybrid Quinoline Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The 3-aminoquinoline scaffold is an excellent platform for the synthesis of such hybrid conjugates. nih.govmdpi.com

Quinoline-Triazole Hybrids : The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, has been widely used to synthesize quinoline-triazole conjugates. researchgate.net This typically involves reacting a quinoline bearing either an azide (B81097) or an alkyne functionality with a complementary reaction partner. The resulting 1,2,3-triazole ring acts as a stable linker connecting the quinoline moiety to another pharmacophore. researchgate.net

Quinoline-Chalcone Hybrids : Chalcones, characterized by an α,β-unsaturated ketone system, are another class of bioactive molecules that have been hybridized with quinolines. The synthesis of these hybrids often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (bearing the quinoline moiety) with an aromatic aldehyde. researchgate.net

The table below outlines common strategies for the synthesis of quinoline hybrids.

| Hybrid Type | Key Synthetic Strategy | Linker |

| Quinoline-Triazole | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole |

| Quinoline-Chalcone | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone |

Structure Activity Relationship Sar Studies of 8 Fluoro 7 Methoxyquinolin 3 Amine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of quinoline-based compounds are dictated by the complex interplay of steric, electronic, and hydrophobic properties of their substituents. For the 8-Fluoro-7-methoxyquinolin-3-amine scaffold, the substituents at positions 3, 7, and 8 are critical pharmacophoric elements.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. acs.org A fluorine atom can improve metabolic stability, increase membrane permeation, and enhance binding affinity to target proteins. acs.orgresearchoutreach.org

In the context of the quinoline (B57606) scaffold, halogenation has been shown to significantly influence biological activity. The position and nature of the halogen are critical. For instance, studies on various halogenated 8-hydroxyquinoline (B1678124) derivatives have demonstrated that the substitution pattern has a notable impact on their anticancer activity. researchgate.net While direct SAR studies on this compound are limited, general principles suggest that the fluorine atom at the C-8 position likely confers several advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at position 8 can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

Binding Interactions: Fluorine's high electronegativity can modulate the electronic properties of the quinoline ring, influencing its pKa and ability to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. It can form favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with backbone amides.

Conformational Effects: The small size of the fluorine atom means it can often be substituted for a hydrogen atom without introducing significant steric hindrance, while still exerting powerful electronic effects that can influence the preferred conformation of the molecule for optimal target binding.

While fluorine is often a preferred halogen, other halogen substitutions at the C-8 position would be expected to modulate activity differently based on their size and electronegativity, as summarized in the table below.

| Halogen at C-8 | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |

|---|---|---|---|

| -F (Fluoro) | 1.47 | 3.98 | Enhances metabolic stability, modulates electronics, potential for H-bonding. |

| -Cl (Chloro) | 1.75 | 3.16 | Increases lipophilicity, can form halogen bonds, moderate steric bulk. |

| -Br (Bromo) | 1.85 | 2.96 | Further increases lipophilicity, stronger halogen bond donor, significant steric bulk. |

| -I (Iodo) | 1.98 | 2.66 | Highest lipophilicity and polarizability, potent halogen bond donor, largest steric hindrance. |

The placement of alkoxy groups, particularly methoxy (B1213986) (-OCH3) groups, is a key feature in many potent quinoline-based kinase inhibitors. mdpi.comnih.gov The methoxy group at the C-7 position of the this compound scaffold is anticipated to play a crucial role in defining its biological activity through both electronic and steric effects.

Electronic Effects: The methoxy group is a strong electron-donating group through resonance. When placed at C-7, it increases the electron density of the benzene portion of the quinoline ring. This modulation of the electronic landscape can enhance π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a kinase hinge region or other binding pockets. mdpi.com

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming critical interactions with hydrogen bond donors (e.g., the side chains of Lysine (B10760008) or the backbone NH of other residues) in the target protein. This is a common binding motif for many kinase inhibitors.

Positional Importance: The substitution pattern of methoxy groups is critical. SAR studies on quinoline derivatives often show a marked difference in activity between isomers. For example, in some series, a 7-methoxy substituent confers greater activity than a 6-methoxy or 8-methoxy group, highlighting the specific topology of the target's binding site. rsc.org Research on certain quinoline derivatives has shown that a C7-methoxy group can electronically stabilize radicals at the C8-position, influencing reactivity. mdpi.comacs.org This highlights the intricate electronic interplay between adjacent substituents.

In many clinically relevant kinase inhibitors, the 6,7-disubstituted pattern with one or two methoxy groups is common. purdue.edu The 7,8-substitution pattern of this compound suggests a distinct binding mode that could potentially offer selectivity for specific kinase targets.

The amino group at the C-3 position is a pivotal functional group for establishing key interactions with biological targets, particularly protein kinases. In many kinase inhibitors, a basic nitrogen moiety is essential for forming a hydrogen bond with the "hinge region" of the kinase, an interaction that is often critical for potent inhibition. nih.gov

The significance of the C-3 amino group includes:

Hydrogen Bonding: The primary amine (-NH2) can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in the ATP-binding pocket of kinases. This is a common feature in Type I and Type II kinase inhibitors.

Point of Attachment: The amino group serves as a versatile chemical handle for further modification. Derivatization of this amine with various substituents (e.g., acyl groups, alkyl chains, aromatic rings) allows for the exploration of adjacent pockets within the binding site to enhance potency and selectivity. SAR studies on 3-aminoquinoline (B160951) derivatives often focus on optimizing these substituents.

Modification or replacement of the 3-amino group generally leads to a significant loss of activity, underscoring its importance as a primary pharmacophoric element. researchgate.net

The specific arrangement of substituents on the quinoline scaffold is a determining factor for biological activity and target selectivity. researchgate.net A minor shift in the position of a functional group can lead to a dramatic change in potency due to altered interactions with the target protein.

7,8-Disubstitution vs. Other Patterns: Many well-known quinoline kinase inhibitors feature 6,7-disubstitution. The 7,8-disubstitution pattern found in this compound presents a different vector for its substituents. This unique spatial arrangement means the fluoro and methoxy groups will probe different regions of a binding site compared to their 6,7-disubstituted counterparts, which could be the basis for improved selectivity against specific kinases.

Synergistic Effects: The effects of substituents are often not merely additive. The fluorine at C-8 and the methoxy group at C-7 exert a combined electronic influence on the quinoline ring system. The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group create a unique electronic distribution that can fine-tune the binding properties of the entire molecule. mdpi.comacs.org

Steric Constraints: The positioning of substituents dictates how the molecule can fit into a binding pocket. A substituent at C-8, for example, will occupy a different space than one at C-6, potentially avoiding steric clashes or enabling favorable van der Waals contacts that are not possible with other substitution patterns. mdpi.com

The table below summarizes the influence of substituent positions on the quinoline scaffold based on general SAR principles.

| Substitution Position | Typical Role in Biological Activity (especially Kinase Inhibition) |

|---|---|

| Position 3 | Often bears a key interaction group (e.g., amine, amide) for hinge binding. |

| Position 4 | Frequently substituted with (anilinyl) groups that occupy the ATP adenine pocket. |

| Position 6 | Often carries solubilizing groups or moieties that extend into the solvent-exposed region. |

| Position 7 | Commonly substituted with methoxy or other alkoxy groups to enhance binding and modulate electronics. |

| Position 8 | Less commonly substituted; modification at this position can offer unique selectivity profiles. |

Investigation of Stereochemical Properties and Enantiomeric Activity

The introduction of chiral centers into a drug molecule can have profound effects on its pharmacological activity. The two enantiomers of a chiral drug can exhibit different potency, efficacy, metabolic profiles, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For derivatives of this compound, chirality could be introduced, for example, by adding a chiral substituent to the 3-amino group. In such cases, it would be expected that one enantiomer would display significantly higher potency than the other. This enantioselectivity arises from the ability of the more active enantiomer to achieve a more optimal three-dimensional fit within the chiral binding site of its target protein, maximizing favorable interactions and minimizing unfavorable steric clashes. nih.gov

A relevant example from the broader quinoline class is the case of flosequinan, a 7-fluoro-4-quinolone derivative. Studies have shown that the chiral inversion of its enantiomers can be mediated by intestinal bacteria, meaning one enantiomer can be converted into the other in vivo. researchgate.net This highlights that the stereochemical stability and metabolic fate of each enantiomer must be carefully evaluated. The stereochemistry at a given position can facilitate a conformation that better complements the target's binding pocket, while the opposite stereoisomer may induce steric hindrance, leading to reduced activity. nih.gov Therefore, for any chiral derivative of this compound, the synthesis and evaluation of individual enantiomers would be a critical step in the drug development process to identify the eutomer (the more active enantiomer).

Fragment-Based Structure-Activity Relationship Elucidation

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and developing lead compounds. drughunter.comnih.gov It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. researchoutreach.org

Fragment 1: The Quinoline Core: The bicyclic quinoline system itself serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. It provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions.

Fragment 2: The 3-Amino Group: As discussed, this is a critical pharmacophoric fragment, likely responsible for forming key hydrogen bonds with the target protein. nih.gov In an FBDD campaign, simple amines or amides would be screened to identify this crucial interaction point.

Fragment 3: The 8-Fluoro-7-methoxy Substitution Pattern: This combination represents another key fragment. The 7-methoxy group provides a hydrogen bond acceptor and modulates electronics, while the 8-fluoro group enhances metabolic stability and provides further electronic modulation. Screening of simple substituted benzenes or pyridines could identify the preference of a binding pocket for this specific electronic and steric arrangement.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries to identify potential drug candidates.

For 8-Fluoro-7-methoxyquinolin-3-amine, docking studies would be instrumental in identifying potential biological targets and clarifying its binding mode within a receptor's active site. The process involves generating a three-dimensional structure of the compound and placing it into the binding site of a target protein whose structure has been experimentally determined (e.g., via X-ray crystallography). An algorithm then samples numerous possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. researchgate.net

Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine (-NH2) group and the methoxy (B1213986) (-OCH3) group's oxygen atom can act as hydrogen bond acceptors, while the amine group can also donate hydrogen bonds. The nitrogen atom in the quinoline (B57606) ring is another potential acceptor.

Hydrophobic Interactions: The aromatic quinoline core provides a significant hydrophobic surface that can interact with nonpolar residues in a binding pocket.

Halogen Bonds: The fluorine atom at the 8-position can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding.

In studies of similar 8-chloro-quinolone compounds, docking has been used to predict binding modes and affinities within the active site of bacterial DNA gyrase, correlating computational scores with experimental antimicrobial activity. researchgate.net A similar approach for this compound could rapidly screen it against various known protein targets to generate hypotheses about its mechanism of action.

| Potential Interaction Type | Functional Group on this compound | Interacting Partner on Protein Target |

| Hydrogen Bond Donor | 3-amine (-NH2) | Aspartate, Glutamate, Serine, Carbonyl backbone |

| Hydrogen Bond Acceptor | 3-amine (-NH2), 7-methoxy (-OCH3), Quinoline Nitrogen | Arginine, Lysine (B10760008), Serine, Threonine, Histidine |

| Halogen Bond | 8-fluoro (-F) | Carbonyl oxygen, Electron-rich aromatic rings |

| Hydrophobic/Aromatic | Quinoline Ring System | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves creating mathematical models to correlate the chemical structure of a series of compounds with their biological activity. iupac.org These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize a lead structure.

A QSAR study for derivatives of this compound would begin with a dataset of structurally related compounds and their corresponding measured biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly used descriptors in QSAR studies for quinoline-based compounds include:

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Using statistical methods like multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is derived that links a combination of these descriptors to the biological activity. nih.govnih.gov For instance, a QSAR study on bisquinoline derivatives connected by a 4-Oxy-3-Fluoroaniline linker successfully predicted anticancer activity based on physicochemical parameters. researchgate.net Such a model for the this compound series could reveal that, for example, increasing electron-withdrawing character at a certain position enhances activity, guiding the synthesis of more potent analogs.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This allows for the exploration of a molecule's conformational landscape and provides a more accurate assessment of binding stability and dynamics.

For this compound, MD simulations can be applied in two main ways:

Unbound State: Simulating the compound in a solvent (e.g., water) reveals its preferred conformations in solution. This helps understand its flexibility, intramolecular interactions, and the energetic barriers between different shapes. Studies on other heterocyclic molecules have shown that conformational preferences in solution can significantly influence their ability to bind to a target. nih.gov

Bound State: Starting from a docked pose, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding mode. It can reveal how the protein and ligand adjust to each other, the persistence of key interactions (like hydrogen bonds) over time, and the role of water molecules in mediating the binding. nih.gov Advanced techniques like metadynamics can be used to simulate the entire binding or unbinding process, providing a detailed free energy landscape of the interaction. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico, Pre-clinical Context)

The success of a drug molecule depends not only on its efficacy but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). ri.se In silico ADME prediction models are vital in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties before they are even synthesized. nih.gov

Numerous computational models, many based on large datasets of experimental results, can predict the ADME properties of a molecule like this compound from its structure alone. Key predicted properties are summarized below.

| Property Category | Parameter | Predicted Value | Interpretation in Pre-clinical Context |

| Physicochemical | Molecular Weight | 192.19 g/mol | Low molecular weight is favorable for absorption and diffusion. |

| TPSA (Topological Polar Surface Area) | 62.19 Ų | Good cell permeability is expected (typically TPSA < 140 Ų). | |

| Consensus LogP o/w | 2.04 | Optimal lipophilicity for balancing solubility and membrane permeability. | |

| Absorption | GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |

| Water Solubility (LogS) | -2.71 (Soluble) | Adequate solubility reduces the likelihood of formulation issues. | |

| Distribution | BBB Permeant | Yes | The compound may cross the blood-brain barrier, relevant for CNS targets. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by P-gp, improving bioavailability. | |

| Metabolism | CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9. | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. | |

| Druglikeness | Lipinski's Rule of Five | Pass (0 violations) | The compound adheres to key rules for oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates a high probability of having good oral bioavailability. |

These predictions suggest that this compound has a promising ADME profile, characterized by good absorption and bioavailability. However, the predicted inhibition of several cytochrome P450 (CYP) enzymes flags a potential for drug-drug interactions, which would need to be investigated experimentally.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. These methods can predict a variety of properties that are fundamental to a molecule's reactivity and interactions.

For this compound, quantum calculations can provide insights into:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electron Distribution: Calculation of the molecular electrostatic potential (MEP) map, which shows the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. The amine group and quinoline nitrogen would be expected to be electron-rich regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. In a study of 8-hydroxyquinolium 3-nitrobenzoate, these calculations were used to portray the biological and charge transfer properties of the compound. researchgate.net

Reactivity Descriptors: Parameters like electronegativity, hardness, and softness can be derived from HOMO and LUMO energies to quantitatively predict the molecule's reactivity.

These calculations help rationalize the molecule's behavior in biological systems and can guide structural modifications to tune its electronic properties and, consequently, its activity and metabolic stability.

Pre Clinical Biological Evaluation of 8 Fluoro 7 Methoxyquinolin 3 Amine and Analogs

In Vitro Efficacy and Profiling Studies

The initial stages of drug discovery for 8-fluoro-7-methoxyquinolin-3-amine and its analogs involve comprehensive in vitro testing to determine their biological activity and spectrum. These studies are critical for identifying promising candidates for further development.

Analogs of this compound have shown significant potential as anticancer agents. Studies on various fluoroquinolone and quinazoline (B50416) derivatives have revealed potent antiproliferative effects across a range of human cancer cell lines.

For instance, a series of novel 4-anilinoquinazoline (B1210976) analogues were assessed for their anticancer efficacy. Among them, the compound DW-8 demonstrated notable activity and selectivity against colorectal cancer cell lines, including HCT116, HT29, and SW620, with IC₅₀ values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. mdpi.com This was significantly more potent than its effect on the non-cancerous colon cell line, CRL1459, which had an IC₅₀ of 14.05 µM. mdpi.com

Similarly, lipophilic fluoroquinolone derivatives have been investigated for their efficacy against colorectal cancer. One such compound, designated 4a, which features a 7,8-ethylene diamine substitution, exhibited particularly high potency. It recorded IC₅₀ values of 0.6 µM against the HCT116 cell line and a remarkable 0.16 µM against the SW620 cell line. nih.govresearchgate.net Other research has highlighted a copper (II) complex, referred to as complex 1, which showed promising antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549 and H1299) cell lines, with IC₅₀ values lower than the established chemotherapy drug cisplatin. researchgate.net

The table below summarizes the antiproliferative activity of selected analog compounds.

Antiproliferative Activity of Selected Quinolone/Quinazoline Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| DW-8 | HCT116 (Colon) | 8.50 | mdpi.com |

| HT29 (Colon) | 5.80 | mdpi.com | |

| SW620 (Colon) | 6.15 | mdpi.com | |

| Analog 4a | HCT116 (Colon) | 0.6 | nih.govresearchgate.net |

| SW620 (Colon) | 0.16 | nih.govresearchgate.net | |

| Complex 1 | MCF-7 (Breast) | < Cisplatin | researchgate.net |

| A549 (Lung) | < Cisplatin | researchgate.net |

The quinoline (B57606) scaffold is a well-established framework for antibacterial agents. Research into this compound analogs has yielded compounds with broad-spectrum antimicrobial activity.

A study on newly synthesized 8-amino-7-(aryl/hetaryl)fluoroquinolones demonstrated significant activity against a panel of ten bacteria associated with microbial infections. researchgate.net These compounds were tested against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. researchgate.net The activity of some of these new analogs was found to be comparable or even superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076). researchgate.net

Another series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was synthesized and evaluated. One compound, 3l, which incorporates sulfamethazine, showed the highest efficacy against most tested strains. It was particularly effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL and the fungus Candida albicans with an MIC of 31.125 µg/mL. nih.gov Furthermore, other 8-methoxyquinolone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov A separate fluoroquinolone derivative also exhibited good antibacterial activity, particularly against Gram-positive strains. researchgate.net

The table below presents the antimicrobial activity of selected analog compounds.

Antimicrobial Activity of Selected Quinoline Analogs

| Compound/Series | Microbial Strain | Activity | Source |

|---|---|---|---|

| 8-Amino-7-(aryl/hetaryl)fluoroquinolones | Gram-positive & Gram-negative bacteria | Activity comparable to/higher than ciprofloxacin | researchgate.net |

| Compound 3l (7-methoxyquinoline) | Escherichia coli | MIC: 7.812 µg/mL | nih.gov |

| Candida albicans | MIC: 31.125 µg/mL | nih.gov | |

| 8-Methoxyquinolone derivatives | Gram-positive & Gram-negative bacteria | Potent activity | nih.gov |

| Fluoroquinolone derivative | Gram-positive bacteria | Good activity | researchgate.net |

| Quinoline derivatives (9a-i) | Bacillus subtilis | Good activity (Compound 9a, MIC: 31.25 µM) | nih.gov |

Beyond general antibacterial and antifungal properties, quinoline analogs have been specifically evaluated for their effectiveness against significant global pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, the parasite responsible for malaria.

A series of novel quinoline derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds (specifically 9b, 9c, 9d, 9f, 9g, 9h, and 9i) demonstrated excellent activity, with MIC values ranging from 3.41 to 12.23 µM. nih.gov

In the realm of antimalarial research, various quinoline-based compounds have shown promise. A set of 7-chloro-4-aminoquinoline derivatives exhibited potent antiplasmodial activity against both chloroquine-sensitive (D-10) and chloroquine-resistant (W-2) strains of P. falciparum, with the most effective molecules showing IC₅₀ values below 30 nM. nih.gov Another study focused on 1,2,3-triazole-naphthoquinone conjugates, which were also tested against P. falciparum. The most active compounds in this series, 3s and 3j, recorded IC₅₀ values of 0.8 µM and 1.2 µM, respectively. mdpi.com

The table below summarizes these findings.

Anti-mycobacterial and Antiplasmodial Activity of Selected Analogs

| Compound Series | Pathogen | Activity | Source |

|---|---|---|---|

| Quinoline derivatives (9b-i) | Mycobacterium tuberculosis H37Rv | MIC: 3.41 - 12.23 µM | nih.gov |

| 7-Chloro-4-aminoquinoline derivatives | Plasmodium falciparum (CQ-S & CQ-R strains) | IC₅₀: < 30 nM | nih.gov |

| Naphthoquinone conjugate 3s | Plasmodium falciparum | IC₅₀: 0.8 µM | mdpi.com |

| Naphthoquinone conjugate 3j | Plasmodium falciparum | IC₅₀: 1.2 µM | mdpi.com |

Investigations into the mechanisms of action for these quinoline analogs have revealed effects beyond direct cytotoxicity. For example, the antiproliferative activity of the quinazoline analog DW-8 in SW620 colon cancer cells was found to be mediated by the induction of apoptosis. This was accompanied by a cell cycle arrest at the G2 phase. mdpi.com

Other studies have explored additional properties. Certain novel fluoroquinolones demonstrated strong radical scavenging activity, suggesting an antioxidant mechanism may contribute to their biological effects. nih.govresearchgate.net The 7-methoxyquinoline derivative, compound 3l, not only showed antimicrobial properties but also potent antibiofilm activity against pathogenic microbes isolated from the urinary tract. nih.gov This was evidenced by its ability to inhibit biofilm extension and cause protein leakage from bacterial cells, indicating damage to the cell membrane. nih.gov

In Vivo Proof-of-Concept Investigations (Non-human Animal Models)

Following promising in vitro results, select analog compounds have advanced to in vivo studies using non-human animal models to assess their efficacy in a complex biological system.

The in vivo anticancer potential of quinoline-related analogs has been demonstrated in cancer xenograft models, where human cancer cells are implanted into immunocompromised mice. meliordiscovery.com For instance, a series of pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors, compounds 47 and 48, were tested in a mouse xenograft model using PC3 prostate cancer cells. nih.govresearchgate.net Both compounds were found to significantly reduce tumor growth, demonstrating in vivo anticancer activity. nih.govresearchgate.net

In a separate study, a novel benzoxazepine mTOR inhibitor, compound 28, was evaluated in an MCF-7 breast cancer xenograft model. researchgate.net Administration of this compound led to the complete inhibition of tumor growth, with significant tumor regression observed. researchgate.net These in vivo studies provide crucial proof-of-concept, validating the therapeutic potential of these compound classes in a living organism and supporting their further pre-clinical development.

Pre-clinical Pharmacokinetic Characterization

The pre-clinical pharmacokinetic profile of a drug candidate is a critical determinant of its potential for clinical success. These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), provide insights into how a compound is processed by a living organism. For quinoline derivatives, these evaluations are crucial for optimizing drug-like properties.

In silico ADME predictions are frequently employed in the early stages of drug discovery to screen large libraries of compounds and prioritize those with favorable pharmacokinetic characteristics. These computational models predict various parameters, including oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. For instance, ADMET predictions for some quinoline-based EGFR inhibitors have indicated favorable profiles, including high permeability and oral absorption with no significant predicted toxicity. researchgate.net

Experimental pharmacokinetic studies in animal models provide more definitive data. For example, a study on 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356), a 4-aminoquinoline (B48711) antimalarial drug, revealed important structure-activity relationships. The introduction of a fluorine atom at the 4'-position in N-tert-butylamodiaquine resulted in a compound with potent activity and moderate to excellent oral bioavailability. nih.gov This highlights how substitutions on the quinoline scaffold can significantly influence pharmacokinetic behavior.

The disposition of several 4-aminoquinoline compounds has been studied in various in vivo and in vitro systems. researchgate.netlstmed.ac.uk These studies revealed that metabolism, such as N-dealkylation, can lead to the formation of active metabolites with their own distinct pharmacokinetic profiles. researchgate.netlstmed.ac.uk For instance, the N-tert-butyl group in N-tert-butyl isoquine (B1199177) was found to be more resistant to metabolism compared to an N-ethyl group, leading to improved pharmacokinetic properties. researchgate.netlstmed.ac.uk

Table 1: In Silico ADME Predictions for Selected Quinoline Analogs

| Compound Class | Predicted Property | Finding |

| Quinoline-based EGFR inhibitors | Permeability | High |

| Oral Absorption | High | |

| Toxicity | No significant toxicity predicted |

This table is a generalized representation based on findings for various quinoline analogs and does not represent specific data for this compound.

Table 2: Pre-clinical Pharmacokinetic Parameters of Selected 4-Aminoquinoline Analogs

| Compound | Key Pharmacokinetic Feature | Reference |

| 4'-Fluoro-N-tert-butylamodiaquine | Moderate to excellent oral bioavailability | nih.gov |

| N-tert-butyl isoquine | Reduced N-dealkylation, lower blood clearance | researchgate.netlstmed.ac.uk |

This table presents findings for amodiaquine analogs, which share the 4-aminoquinoline core with the subject compound.

Biomarker Identification and Validation in Pre-clinical Studies

Biomarkers are essential tools in drug development, providing measurable indicators of a biological state or condition. In pre-clinical studies of targeted cancer therapies, such as those involving quinoline-based kinase inhibitors, biomarkers are crucial for demonstrating target engagement, elucidating mechanisms of action, and identifying patient populations most likely to respond.

For quinoline derivatives that act as enzyme inhibitors, the primary biomarker is often the direct target of the drug. For example, in the evaluation of quinoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key biomarker is the phosphorylation status of EGFR itself. nih.gov A decrease in the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK, in tumor models treated with the compound provides direct evidence of target engagement and pathway inhibition. nih.gov Western blot analysis is a common method used in pre-clinical studies to assess these changes in protein phosphorylation. nih.gov

Furthermore, the antiproliferative and pro-apoptotic effects of these compounds are evaluated using various cellular assays. For instance, the induction of apoptosis can be confirmed by measuring the activation of caspases, such as caspase-3 and caspase-7, and changes in the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov

In the context of non-small cell lung cancer (NSCLC), specific mutations in the EGFR gene, such as the L858R point mutation or exon 19 deletions, are well-established predictive biomarkers for response to EGFR inhibitors. youtube.com Pre-clinical studies of novel quinoline-based EGFR inhibitors often involve testing their efficacy in cell lines and xenograft models harboring these specific mutations. nih.gov

The identification of resistance mechanisms is another critical aspect of pre-clinical biomarker research. For example, the T790M mutation in EGFR confers resistance to first- and second-generation EGFR inhibitors. Pre-clinical evaluation of new quinoline derivatives often includes testing their activity against models with this resistance mutation. nih.gov

Table 3: Examples of Pre-clinical Biomarkers for Quinoline-Based Kinase Inhibitors

| Biomarker Type | Biomarker | Purpose | Method of Analysis |

| Target Engagement | Phospho-EGFR, Phospho-Akt, Phospho-ERK | To confirm the inhibition of the target kinase and its signaling pathway | Western Blot |

| Pharmacodynamic | Caspase-3/7 activation, Bax/Bcl-2 ratio | To demonstrate induction of apoptosis | Cellular assays, Western Blot |

| Predictive | EGFR mutations (e.g., L858R, exon 19 del) | To identify sensitive tumor models | DNA sequencing |

| Resistance | EGFR T790M mutation | To evaluate activity against resistant tumors | DNA sequencing |

This table provides a general overview of biomarker strategies for quinoline-based kinase inhibitors and is not specific to this compound.

Advanced Analytical and Biophysical Characterization in Research

Spectroscopic Techniques for Structural Confirmation and Interaction Analysis

Spectroscopic methods are fundamental in verifying the chemical structure of 8-Fluoro-7-methoxyquinolin-3-amine and analyzing its interactions. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC), provides detailed information about the chemical environment of each atom.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial pieces of the structural puzzle.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. While generally less sensitive than ¹H NMR, it is vital for confirming the carbon skeleton and identifying the presence of different functional groups.

¹⁵N HSQC is a powerful two-dimensional NMR technique that correlates the chemical shifts of nitrogen atoms with their directly attached protons. nih.govprotein-nmr.org.uk This is particularly useful for studying the amine group in this compound and its interactions, for instance, in a protein binding pocket. nih.govprotein-nmr.org.uk The ¹⁵N chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for hydrogen bonding and other intermolecular interactions. copernicus.orgnih.gov

Below is a table summarizing the expected NMR data for this compound based on its structure.

| Atom | Experiment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (aromatic) | ¹H NMR | 6.5 - 8.5 | Doublet, Singlet | 2 - 9 |

| H (methoxy) | ¹H NMR | ~3.9 | Singlet | N/A |

| H (amine) | ¹H NMR | Broad singlet | N/A | N/A |

| C (aromatic) | ¹³C NMR | 100 - 160 | Singlet | N/A |

| C (methoxy) | ¹³C NMR | ~56 | Singlet | N/A |

| N (amine) | ¹⁵N HSQC | Varies | Correlated with attached H | N/A |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective analytical technique used for the identification and quantification of chemical compounds. nih.gov In the context of this compound, LC-MS-MS serves multiple purposes.

Initially, it is used to confirm the molecular weight of the synthesized compound. The high-resolution mass spectrometry component can provide a highly accurate mass measurement, which helps to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation, as the molecule breaks apart in a predictable manner. rjpharmacognosy.irnih.gov

Furthermore, LC-MS-MS is a critical tool for assessing the purity of the compound. The liquid chromatography step separates the target compound from any impurities or starting materials, and the mass spectrometer detects each component, allowing for the determination of the purity level.

| Analytical Parameter | Technique | Typical Result for this compound |

| Molecular Weight Confirmation | LC-MS | [M+H]⁺ ion corresponding to the calculated molecular weight |

| Structural Fragmentation | LC-MS-MS | Characteristic fragment ions consistent with the quinoline (B57606) core and substituents |

| Purity Assessment | LC-MS | High percentage peak area corresponding to the target compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com This technique provides information about the electronic transitions within the molecule. For this compound, the quinoline ring system is a strong chromophore, and its UV-Vis spectrum will exhibit characteristic absorption bands. These bands can be influenced by the solvent polarity and pH.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. Photoluminescence studies can provide insights into the excited state properties of this compound and can be used to probe its binding to macromolecules, as changes in the fluorescence properties upon binding are often observed. mdpi.com

| Spectroscopic Property | Technique | Expected Observation |

| Light Absorption | UV-Vis Spectroscopy | Characteristic absorption maxima (λmax) in the UV region |

| Light Emission | Photoluminescence Spectroscopy | Potential fluorescence emission with a characteristic excitation and emission spectrum |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govd-nb.info Each functional group vibrates at a characteristic frequency, resulting in a unique infrared spectrum. researchgate.netwalshmedicalmedia.com

For this compound, FTIR spectroscopy would be used to confirm the presence of key functional groups such as the N-H stretches of the amine group, C-H stretches of the aromatic and methoxy (B1213986) groups, C-O stretch of the ether, and the C-F stretch. The positions of these bands provide valuable structural information.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| C=C and C=N (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

X-ray Crystallography for High-Resolution Ligand-Protein Co-crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov In the context of drug discovery, obtaining a co-crystal structure of a ligand bound to its protein target is of immense value. nih.govresearchgate.net

For this compound, if a protein target has been identified, co-crystallization experiments would be a key objective. mdpi.com This involves growing crystals of the protein in the presence of the ligand. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of both the protein and the bound ligand can be determined. nih.gov

A high-resolution co-crystal structure would reveal the precise binding mode of this compound within the active site of the protein. This information is crucial for understanding the molecular basis of its activity and for guiding further structure-based drug design efforts. nih.govunits.it

Biophysical Methods for Binding Affinity and Stability Measurements

Beyond structural characterization, it is essential to quantify the binding affinity and thermodynamic stability of the interaction between this compound and its biological target. Various biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of the ligand indicates binding and stabilization.

These biophysical methods provide quantitative data that are essential for ranking the potency of different compounds and for understanding the driving forces behind the molecular recognition process.

| Biophysical Method | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) |

| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) |

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF) is a rapid and economical biophysical technique used to assess the thermal stability of proteins. nih.govresearchgate.netrug.nl The method monitors the unfolding of a protein as a function of temperature by detecting changes in the fluorescence of an environmentally sensitive dye. nih.govcreative-proteomics.com This dye preferentially binds to the hydrophobic regions of a protein that become exposed as the protein denatures, leading to a significant increase in fluorescence. creative-proteomics.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). researchgate.net

A key application of DSF in drug discovery is the identification of ligands that bind to a target protein. nih.govresearchgate.net The binding of a small molecule, such as this compound, to a protein can confer additional stability, resulting in an increase in the protein's melting temperature. This "thermal shift" is indicative of a direct interaction between the compound and the protein. creative-proteomics.com

While direct experimental data for the application of DSF to this compound is not presently available in the reviewed literature, this technique represents a valuable, high-throughput method for screening and validating the binding of this and similar compounds to their putative protein targets. nih.govrug.nl Such an experiment would involve incubating the target protein with and without this compound and measuring the change in Tm. A positive shift would provide evidence of target engagement. However, it is important to note that DSF is prone to false positives and negatives, and orthogonal techniques are recommended for validation. nih.govresearchgate.net

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based, real-time technique used to quantify the binding of a fluorescently labeled molecule (the tracer) to a larger, unlabeled molecule. nih.govnih.govmtoz-biolabs.com The principle is based on the rotational dynamics of molecules in solution. mtoz-biolabs.com When a small, fluorescently labeled ligand is excited with plane-polarized light, it rotates rapidly during the fluorescence lifetime, resulting in the emission of largely depolarized light. nih.gov If this fluorescent ligand binds to a much larger protein, its rotational motion is significantly slowed, and the emitted light remains highly polarized. nih.govbmglabtech.com

This change in polarization provides a direct measure of the fraction of bound versus free ligand and can be used to determine binding affinity. nih.gov FP is a versatile method applicable to a wide range of protein-ligand interactions and is particularly useful for high-throughput screening. mtoz-biolabs.comresearchgate.net

Specific research detailing the use of Fluorescence Polarization to directly measure the binding of this compound was not identified in the reviewed literature. However, FP could be readily applied to study this compound's interaction with a target protein. A common approach would be a competitive binding assay. In this setup, a fluorescent ligand known to bind the target is used. The ability of the non-fluorescent this compound to displace the fluorescent tracer from the protein's binding site would be measured as a decrease in fluorescence polarization. This would allow for the determination of the binding affinity of this compound for the target protein.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying biomolecular interactions in solution. wikipedia.orgnanotempertech.com It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.org This movement is sensitive to changes in the size, charge, and hydration shell of the molecule. wikipedia.org When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in the thermophoretic movement of the complex, which can be detected and used to calculate the binding affinity (Kd). nanotempertech.com

In a study investigating allosteric probes for the apoptosis-inducing factor (AIF), this compound (referred to as fragment D3 in the study) was characterized using MST. The technique was employed to measure the binding of this compound to a dimer-permissive, Atto488-labeled variant of AIF (W196A). The results demonstrated that this compound selectively binds to this form of AIF over the wild-type monomeric form.

| Compound | Target Protein | Binding Affinity (Kd) in µM |

| This compound (D3) | Atto488-AIF(W196A) | 130 (± 30) |

| This compound (D3) | Wild-Type AIF | No binding detected |

Table generated from data in the referenced study.

Time-Resolved X-ray Scattering (TR-SAXS)

Time-Resolved X-ray Scattering (TR-SAXS) is a sophisticated structural biology technique that provides information about the size, shape, and conformational changes of macromolecules in solution over time. researchgate.netnih.govnih.gov By exposing a sample to X-rays and measuring the scattering pattern at different time points after a reaction is initiated (e.g., by mixing or a laser pulse), researchers can track structural transitions and dynamics. acs.orgjst.go.jp

TR-SAXS was utilized to investigate the effect of this compound (fragment D3) on the dimerization of AIF, a key allosteric transition. The study found that halogen substitutions at positions 7 and 8 of the quinoline scaffold, as seen in this compound, optimally accelerate this dimerization process. The kinetic analysis of the transition rates, monitored by TR-SAXS, corroborated findings from single-point SAXS conformational clustering. This indicates that this compound effectively promotes the conformational changes associated with AIF dimerization.

| Compound | Effect on AIF Dimerization (Observed by TR-SAXS) |

| This compound (D3) | Optimally accelerates dimerization |

Table generated from data in the referenced study.

Future Research Directions and Potential As Chemical Probes

Strategies for Further Potency and Selectivity Optimization

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. To enhance the potency and selectivity of 8-Fluoro-7-methoxyquinolin-3-amine, several strategies inspired by structure-activity relationship (SAR) studies of analogous compounds can be employed.

Future work should focus on systematic modifications of the core structure. For instance, the introduction of various substituents at the 4-position of the quinoline ring has been shown to significantly influence the antimalarial activity of other 8-aminoquinolines. nih.gov Similarly, derivatization of the 3-amino group could modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for cell permeability and target engagement. The synthesis and screening of a library of N-acylated, N-alkylated, or N-arylated derivatives of this compound could lead to the discovery of compounds with improved biological profiles. Moreover, exploring alternative substitutions at the 8-fluoro and 7-methoxy positions could further refine its activity and selectivity towards specific biological targets.

Development of this compound as a Research Tool Compound

The inherent fluorescence of the quinoline scaffold presents a significant opportunity for the development of this compound into a research tool compound, particularly as a fluorescent probe for bioimaging. crimsonpublishers.comcrimsonpublishers.com Quinoline-based fluorescent probes are increasingly utilized for their ability to visualize and track biological molecules and processes in living cells with high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.comnih.gov

The development of this compound as a fluorescent probe would involve characterizing its photophysical properties, such as its excitation and emission spectra, quantum yield, and photostability. Modifications to the 3-amino group could be designed to create "turn-on" or ratiometric probes that respond to specific analytes or changes in the cellular microenvironment, such as pH or the presence of metal ions. nih.gov Such probes would be invaluable tools for studying cellular biology and disease pathogenesis. For example, a novel quinoline-based fluorescent probe, KSNP117, has been successfully developed for sentinel lymph node mapping in biomedical imaging. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Quinolines are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.gov While the specific biological targets of this compound are yet to be elucidated, its structural similarity to other biologically active quinolines suggests it may interact with a range of biomolecules.

A comprehensive screening of this compound and its derivatives against a panel of biological targets is a crucial next step. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. For instance, 8-hydroxyquinoline (B1678124) derivatives have been investigated as inhibitors of metalloenzymes and for their potential in treating neurodegenerative diseases. mdpi.com Given the prevalence of multidrug resistance in cancer, exploring the activity of this compound against resistant cancer cell lines is also a promising avenue, as some 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity towards such cells. nih.govacs.org Furthermore, the 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug discovery, suggesting that this compound could be investigated for its activity against Plasmodium falciparum and other parasitic organisms. nih.govnih.gov

Design and Synthesis of Advanced Hybrid Molecules and Prodrugs

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design to overcome drug resistance and improve efficacy. researchgate.net The 3-amino group of this compound serves as a convenient handle for the synthesis of hybrid molecules. It could be coupled with other bioactive scaffolds, such as chalcones, sulfonamides, or other heterocyclic systems, to create novel chemical entities with potentially synergistic or multi-target activities.

Furthermore, the development of prodrugs of this compound could enhance its pharmacokinetic properties, such as solubility, stability, and targeted delivery. Various prodrug strategies for amines have been developed, including the formation of Schiff bases, N-acyloxyalkyl derivatives, or N-oxides, which can be designed to release the active parent amine under specific physiological conditions. nih.gov

Application in Chemical Biology to Elucidate Complex Biological Pathways

The development of functionalized derivatives of this compound can provide powerful tools for chemical biology research. By incorporating photo-cross-linkers or affinity tags, derivatives of this compound could be used for target identification and validation studies through techniques like affinity chromatography or photo-affinity labeling.